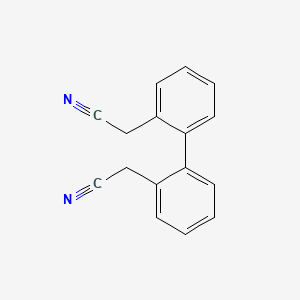

Biphenyl-2,2'-diacetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(cyanomethyl)phenyl]phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-9-13-5-1-3-7-15(13)16-8-4-2-6-14(16)10-12-18/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQBQMNLLVOXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C2=CC=CC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297477 | |

| Record name | Biphenyl-2,2'-diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3526-27-0 | |

| Record name | 2,2'-Biphenyldiacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biphenyl-2,2'-diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

history of biphenyl carbonitriles synthesis

An In-depth Technical Guide to the Synthesis of Biphenyl Carbonitriles

Introduction

The biphenyl carbonitrile framework is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1][2] Its unique electronic and structural properties make it a critical building block for drug development professionals and materials scientists. This technical guide provides a comprehensive historical overview of the synthetic methodologies developed for biphenyl carbonitriles, tracing the evolution from classical, high-temperature methods to modern, highly efficient catalytic systems. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important synthetic landscape.

Classical Synthetic Approaches

The earliest methods for constructing the biaryl bond were often characterized by harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of metals, which limited their scope and functional group tolerance.

The Ullmann Reaction

Discovered by Fritz Ullmann in 1901, the Ullmann reaction is the classic method for synthesizing symmetrical biaryls through the copper-catalyzed coupling of two aryl halide molecules at elevated temperatures (often exceeding 200°C).[3][4][5] While historically significant, the traditional Ullmann coupling suffers from several drawbacks, including the need for harsh conditions and often producing low yields, especially for unsymmetrical biaryls.[4][6] The reaction's efficiency can be improved by activating the copper beforehand.[5]

The Rosenmund-von Braun and Sandmeyer Reactions

While not direct methods for biphenyl synthesis, the Rosenmund-von Braun and Sandmeyer reactions are historically important for introducing the essential carbonitrile moiety. The Rosenmund-von Braun reaction involves the cyanation of an aryl halide using superstoichiometric amounts of copper(I) cyanide at high temperatures.[7] The Sandmeyer reaction provides a route to benzonitriles from anilines via diazotization followed by treatment with copper(I) cyanide.[7] These methods provided the foundational chemistry for creating nitrile-containing aromatic precursors used in subsequent coupling reactions.

The Era of Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, offering milder conditions, broader substrate scope, and greater functional group tolerance.[1][8] These reactions generally proceed through a common catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8][9]

Two primary retrosynthetic strategies emerged for biphenyl carbonitrile synthesis using these methods:

-

Late-Stage Cyanation: Formation of the biphenyl core first, followed by the introduction of the nitrile group.

-

Coupling of a Cyano-Precursor: Using a nitrile-bearing aryl halide or organometallic reagent in the cross-coupling reaction.

Caption: Retrosynthetic analysis for biphenyl carbonitriles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for biphenyl synthesis.[8] It involves the reaction of an aryl halide with an arylboronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base.[8][10] Its popularity stems from the mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of the boron reagents and their byproducts.[8]

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron and tin counterparts.[11] This heightened reactivity often allows for faster reactions.[11] First reported in 1977, this method was among the earliest to produce unsymmetrical biaryls in high yields.[12] The primary drawback is the moisture and air sensitivity of the organozinc compounds, which often require inert atmosphere techniques for their preparation and handling.[11]

Stille Coupling

The Stille reaction employs organotin (stannane) reagents.[9][13] A key advantage is the stability of organostannanes to air and moisture, making them easy to handle.[9][14] The reaction is highly versatile and tolerates a wide variety of functional groups.[15] However, the primary disadvantage is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product, which has limited its application in pharmaceutical synthesis.[9][13]

| Reaction | Organometallic Reagent (Ar-M) | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Arylboronic acid / ester | Mild conditions, high functional group tolerance, low toxicity of reagents/byproducts.[8] | Can be sensitive to sterically hindered substrates. |

| Negishi | Arylzinc halide | High reactivity, fast reaction rates, good functional group tolerance.[11][16] | Organozinc reagents are moisture and air-sensitive.[11] |

| Stille | Arylstannane | Reagents are stable to air and moisture, broad scope.[9][14] | High toxicity of tin compounds and byproducts.[9][13] |

| Table 1. Comparison of Major Palladium-Catalyzed Cross-Coupling Reactions. |

Advances in Cyanation Methodologies

The introduction of the nitrile group is a critical step. While classical methods exist, modern transition-metal-catalyzed cyanations offer milder, more efficient, and functional-group-tolerant alternatives.

Palladium-Catalyzed Cyanation

The first palladium-catalyzed cyanation was reported by Takagi in 1973.[7][17] A significant challenge in these reactions is catalyst poisoning, as cyanide can bind strongly to palladium and deactivate the catalytic cycle.[7][17] To circumvent this, strategies have been developed that involve the slow release of cyanide into the reaction mixture. This is often achieved by using cyanide sources with low solubility in organic solvents, such as zinc cyanide (Zn(CN)₂), or by using biphasic solvent systems.[7][17]

Recent advancements have focused on developing less toxic and safer cyanide sources, such as potassium hexacyanoferrate (K₄[Fe(CN)₆]), and on creating highly active catalyst systems that are effective for challenging substrates like aryl chlorides and triflates at low temperatures.[7][17][18][19]

Nickel-Catalyzed Cyanation

As a more earth-abundant and less expensive alternative to palladium, nickel has emerged as a powerful catalyst for cyanation reactions.[20] Nickel-catalyzed methods have been developed for a wide range of aryl halides using various cyanide sources.[20] Notably, the combination of photoredox and nickel dual catalysis has enabled the cyanation of aryl halides under exceptionally mild, room-temperature conditions, representing a significant advance in benign synthesis.[21] More recent innovations include using stable organic nitriles, like butyronitrile or 1,4-dicyanobenzene, as the cyanide source, avoiding the need for highly toxic metal cyanides.[20][22]

| Catalyst | Cyanide Source | Typical Substrates | Key Features |

| Palladium | Zn(CN)₂, K₄[Fe(CN)₆] | Aryl Bromides, Iodides, Triflates.[17][23] | Well-established; mild conditions developed for sensitive substrates.[18][19] |

| Palladium | Aryl Chlorides | Requires more active catalyst systems (e.g., specific ligands).[7] | Economically important due to low cost of aryl chlorides. |

| Nickel | Zn(CN)₂, KCN | Aryl Halides (Cl, Br, I).[20] | Lower cost than palladium; good for a range of substrates. |

| Ni/Photoredox | Organic Cyanides | Aryl Halides | Room temperature reactions; avoids toxic metal cyanides.[21] |

| Table 2. Summary of Modern Cyanation Methods. |

Experimental Protocols

The following sections provide representative, detailed methodologies for key synthetic transformations.

Protocol: Suzuki-Miyaura Synthesis of a Biphenyl Derivative

This procedure is adapted from methodologies for the synthesis of fluorinated biphenyl derivatives.[24]

-

Reaction Setup: To a Schlenk tube under a nitrogen atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd/C, 1-2 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as DMF/H₂O (95:5, ~0.1 M solution).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]

- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. gala.gre.ac.uk [gala.gre.ac.uk]

- 11. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

- 12. Negishi Coupling [organic-chemistry.org]

- 13. Stille Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Negishi coupling - Wikipedia [en.wikipedia.org]

- 17. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 19. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]

- 21. chinesechemsoc.org [chinesechemsoc.org]

- 22. Light-Triggered, Ni-Catalyzed Cyanation of Aryl Triflates with 1,4-Dicyanobenzene as the CN Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 24. mdpi.com [mdpi.com]

Discovery of Biphenyl-2,2'-diacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-2,2'-diacetonitrile, a notable member of the biphenyl family of organic compounds, holds significance as a versatile precursor and building block in synthetic chemistry. Its discovery and synthesis, primarily achieved through the nucleophilic substitution of its corresponding bis(halomethyl)biphenyl precursor, have paved the way for its application in various fields, including the development of complex molecular architectures. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of this compound, offering detailed experimental protocols and a summary of its chemical properties.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide range of biological activities and material properties. The introduction of functional groups onto the biphenyl core is a key strategy for modulating these characteristics. This compound, with its two reactive nitrile groups positioned on separate phenyl rings, presents a unique platform for further chemical elaboration, making it a molecule of interest for researchers in drug discovery and materials science. While the initial discovery of this specific compound is not prominently documented in a single seminal publication, its synthesis relies on well-established chemical principles.

Synthesis and Discovery

The discovery of this compound is intrinsically linked to the development of synthetic methodologies for functionalizing biphenyl frameworks. The most logical and widely accepted route to its synthesis involves a nucleophilic substitution reaction, a cornerstone of organic chemistry.

General Synthetic Approach

The primary method for the synthesis of this compound involves the reaction of a 2,2'-bis(halomethyl)-1,1'-biphenyl with a cyanide salt. The most common halogenated precursor is 2,2'-bis(bromomethyl)-1,1'-biphenyl. This reaction proceeds via an SN2 mechanism, where the cyanide anion acts as a nucleophile, displacing the bromide leaving group.

Reaction Scheme:

Caption: General reaction for the synthesis of this compound.

Key Precursor

The synthesis of the precursor, 2,2'-bis(bromomethyl)-1,1'-biphenyl, is a critical first step. This can be achieved through the radical bromination of 2,2'-dimethyl-1,1'-biphenyl using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Experimental Protocols

While the original discovery paper remains elusive, a representative experimental protocol for the synthesis of this compound can be constructed based on established procedures for similar nucleophilic substitutions of benzylic halides.

Synthesis of this compound from 2,2'-bis(bromomethyl)-1,1'-biphenyl

Materials:

-

2,2'-bis(bromomethyl)-1,1'-biphenyl

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Distilled water

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2'-bis(bromomethyl)-1,1'-biphenyl in a suitable solvent such as DMSO or DMF.

-

Add a molar excess (typically 2.2 to 2.5 equivalents) of sodium cyanide or potassium cyanide to the solution.

-

Heat the reaction mixture with stirring to a temperature between 60-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Safety Precautions: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Characterization Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 93012-30-7 |

| Molecular Formula | C₁₆H₁₂N₂ |

| Molecular Weight | 232.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not consistently reported |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

Note: Experimental data such as melting point can vary depending on the purity of the sample.

Applications in Drug Development and Materials Science

While direct applications of this compound in drug development are not extensively documented, its role as a precursor is significant. The nitrile functionalities can be readily converted into other important functional groups, such as carboxylic acids, amines, and amides, which are prevalent in pharmacologically active molecules.

The rigid biphenyl core combined with the reactive nitrile groups makes this compound an attractive building block in materials science, particularly in the synthesis of:

-

Covalent Organic Frameworks (COFs): The dinitrile functionality can participate in cyclotrimerization reactions to form triazine-linked COFs, which are porous crystalline polymers with potential applications in gas storage, separation, and catalysis.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression from a readily available starting material through a series of well-understood chemical transformations.

Caption: Logical workflow for the synthesis and derivatization of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose discovery is rooted in the fundamental principles of organic synthesis. Although a singular discovery paper is not readily identifiable, its preparation via the nucleophilic substitution of 2,2'-bis(bromomethyl)-1,1'-biphenyl is a robust and reproducible method. The presence of two nitrile groups on the biphenyl scaffold provides a gateway to a diverse range of chemical transformations, making it a compound of continuing interest for researchers in both medicinal chemistry and materials science. Further exploration of its reactivity and potential applications is warranted.

The Dawn of a Display Revolution: An In-depth Technical Guide to the Early Studies of Cyanated Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research on cyanated biphenyl compounds, a class of molecules that revolutionized the field of liquid crystal displays (LCDs). The pioneering work in the early 1970s, spearheaded by George Gray and his team at the University of Hull, led to the development of stable, room-temperature liquid crystals that made the first generation of low-power, flat-panel displays a practical reality. This document delves into the synthesis, physical properties, and characterization methods of these remarkable materials, presenting the data in a clear, structured format for easy reference and comparison.

Introduction: The Quest for Stable Room-Temperature Liquid Crystals

Prior to the 1970s, the field of liquid crystals was largely a scientific curiosity, with known materials exhibiting liquid crystalline phases only at elevated temperatures and often suffering from chemical instability. The dream of low-power, portable electronic displays fueled the search for materials that could operate reliably at ambient temperatures. This challenge was met with the groundbreaking discovery of the 4-alkyl- and 4-alkoxy-4'-cyanobiphenyls, which exhibited the desired nematic phases at and around room temperature, coupled with chemical stability and a strong positive dielectric anisotropy – a key requirement for the twisted nematic (TN) effect utilized in early LCDs.[1][2]

Synthesis of Cyanobiphenyl Compounds: A General Pathway

The early synthesis of 4'-alkyl- and 4'-alkoxy-4-cyanobiphenyls followed a multi-step pathway, which is outlined below. The general strategy involved the construction of the substituted biphenyl core followed by the introduction of the crucial cyano group.[3]

General Synthetic Workflow

The logical progression for the synthesis of 4'-alkyl-4-cyanobiphenyls is depicted in the following workflow diagram.

Caption: General synthetic workflow for 4'-alkyl-4-cyanobiphenyls.

Detailed Experimental Protocols

The following protocols are representative of the methods used in the early synthesis of these compounds.

Step 1: Friedel-Crafts Acylation of Biphenyl [3]

-

Objective: To introduce an acyl group at the 4-position of the biphenyl core.

-

Reagents: Biphenyl, an appropriate acyl chloride (e.g., pentanoyl chloride for the synthesis of the precursor to 5CB), and a Lewis acid catalyst such as anhydrous aluminum chloride.

-

Procedure: Biphenyl is dissolved in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene). The acyl chloride and anhydrous aluminum chloride are added, and the mixture is stirred. The reaction is typically carried out at a controlled temperature. After completion, the reaction mixture is poured into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex. The organic product is then extracted, washed, dried, and purified, usually by recrystallization.

Step 2: Huang-Minlon Reduction of the Ketone [3]

-

Objective: To reduce the ketone functionality to an alkyl chain.

-

Reagents: The 4-acylbiphenyl from the previous step, hydrazine hydrate, and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.

-

Procedure: The ketone, hydrazine hydrate, and potassium hydroxide are heated together in the solvent. Water is distilled off, and the reaction temperature is raised to allow the reduction to proceed. After cooling, the product is isolated by extraction and purified.

Step 3: Bromination of the 4-Alkylbiphenyl

-

Objective: To introduce a bromine atom at the 4'-position, which can then be substituted with a cyano group.

-

Reagents: 4-Alkylbiphenyl and a brominating agent (e.g., bromine in a suitable solvent).

-

Procedure: The 4-alkylbiphenyl is treated with the brominating agent, often in the presence of a catalyst. The reaction conditions are controlled to favor para-substitution. The resulting 4-alkyl-4'-bromobiphenyl is then isolated and purified.

Step 4: Cyanation of the 4-Alkyl-4'-bromobiphenyl [3]

-

Objective: To replace the bromine atom with a cyano group.

-

Reagents: 4-Alkyl-4'-bromobiphenyl and copper(I) cyanide.

-

Procedure: The bromo compound is heated with copper(I) cyanide in a suitable high-boiling solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated for several hours to drive the nucleophilic substitution. After completion, the product is isolated by extraction and purified by chromatography and/or recrystallization to yield the final 4-alkyl-4'-cyanobiphenyl.

Physical Properties of Cyanobiphenyls

The early studies of cyanobiphenyls focused on characterizing their mesomorphic (liquid crystalline) and electro-optical properties. A key aspect was the investigation of homologous series, where the length of the alkyl or alkoxy chain was systematically varied.

Quantitative Data

The following tables summarize the key physical properties of several 4'-n-alkyl-4-cyanobiphenyls (nCB) and 4'-n-alkoxy-4-cyanobiphenyls (nOCB) as reported in early studies.

Table 1: Physical Properties of 4'-n-Alkyl-4-cyanobiphenyls (nCB)

| Compound | n | Melting Point (°C) | Nematic-Isotropic Transition (°C) | Dielectric Anisotropy (Δε) at T ≈ 25°C |

| 5CB | 5 | 22.5 | 35.0 | +11.5 |

| 6CB | 6 | 13.5 | 29.0 | - |

| 7CB | 7 | 28.5 | 42.0 | +10.5 |

| 8CB | 8 | 21.5 (SmA-N at 33.5) | 40.5 | +9.5 |

Data compiled from various sources.[2][4]

Table 2: Physical Properties of 4'-n-Alkoxy-4-cyanobiphenyls (nOCB)

| Compound | n | Melting Point (°C) | Nematic-Isotropic Transition (°C) |

| 5OCB | 5 | 48.0 | 68.0 |

| 6OCB | 6 | 57.0 | 76.0 |

| 7OCB | 7 | 54.0 | 74.5 |

| 8OCB | 8 | 54.5 (SmA-N at 67.0) | 80.0 |

Data compiled from various sources.

Experimental Characterization Workflow

The characterization of the newly synthesized cyanobiphenyls followed a logical workflow to determine their potential for display applications.

Caption: Workflow for the physical characterization of cyanobiphenyl liquid crystals.

Key Experimental Protocols for Characterization

Determination of Phase Transition Temperatures:

-

Method: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[5][6]

-

Procedure (POM): A small sample of the compound is placed between a microscope slide and a coverslip and heated on a hot stage. The sample is observed through crossed polarizers. The appearance and disappearance of birefringent textures (indicative of a liquid crystal phase) upon heating and cooling are used to determine the transition temperatures. The temperature at which the material becomes completely dark (isotropic) is the clearing point (nematic-isotropic transition temperature).[5]

-

Procedure (DSC): A small, accurately weighed sample is sealed in an aluminum pan and placed in the DSC instrument alongside an empty reference pan. The sample is heated and cooled at a controlled rate. Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve, allowing for precise determination of the transition temperatures and enthalpies.[6]

Measurement of Dielectric Anisotropy (Δε):

-

Procedure: The liquid crystal sample is placed in a cell consisting of two parallel conductive plates. To measure the dielectric permittivity parallel to the molecular director (ε∥), the molecules are aligned perpendicular to the plates (homeotropic alignment), often facilitated by a surface treatment or a magnetic field. To measure the permittivity perpendicular to the director (ε⊥), the molecules are aligned parallel to the plates (planar alignment). The capacitance of the cell is measured at a specific frequency (typically 1 kHz) in both orientations. The dielectric permittivities are calculated from the capacitance, and the dielectric anisotropy is determined as Δε = ε∥ - ε⊥.[4]

Conclusion

The early studies of cyanated biphenyl compounds marked a pivotal moment in materials science and display technology. The systematic investigation of structure-property relationships by George Gray and his contemporaries laid the foundation for the multi-billion dollar liquid crystal display industry. The compounds they synthesized, particularly 5CB, not only enabled the first generation of practical LCDs but also became benchmark materials for fundamental research in soft matter physics that continues to this day. This guide has provided a detailed overview of the synthesis and characterization of these iconic molecules, offering a valuable resource for researchers and professionals in related fields.

References

Spectroscopic Data of Biphenyl-2,2'-diacetonitrile: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

While specific data for Biphenyl-2,2'-diacetonitrile could not be located, this guide provides a standardized experimental protocol for acquiring such NMR data. Additionally, templates for the presentation of quantitative data and a logical workflow for the experimental process are provided to serve as a resource for researchers who may acquire this data independently.

Data Presentation

In the event that ¹H NMR and ¹³C NMR data for this compound are obtained, the following structured tables are recommended for clear and concise presentation of the quantitative data.

Table 1: ¹H NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | ||||

Table 2: ¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

Experimental Protocols

A general methodology for the acquisition of ¹H and ¹³C NMR spectra is detailed below. This protocol can be adapted for the specific analysis of this compound.

General Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

The instrument is locked to the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically used.

-

Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment is generally performed to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The chemical shifts are referenced to the solvent peak.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for obtaining and processing NMR spectroscopic data.

An In-depth Technical Guide on the Physical Properties of Biphenyl-2,2'-diacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Biphenyl-2,2'-diacetonitrile, a niche organic compound with potential applications in specialized chemical synthesis. Due to the limited availability of comprehensive data for this specific molecule, this guide presents the currently available information and outlines standardized experimental protocols for the determination of key physical properties.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for purification processes. The available quantitative data is summarized below.

| Physical Property | Value | Source |

| Melting Point | 78-79 °C | [1] |

| Molecular Formula | C₁₆H₁₂N₂ | [1][2] |

| Molecular Weight | 232.29 g/mol | [1] |

| Boiling Point | 468.1 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.121 g/cm³ (Predicted) | [2][3] |

| Flash Point | 231.7 °C (Predicted) | [2] |

| Refractive Index | 1.588 (Predicted) | [2] |

Solubility Profile:

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry this compound sample is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[4]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Initial Determination: A rapid heating rate (approximately 10-20°C per minute) is used to obtain an approximate melting point range.[5]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated at a much slower rate (1-2°C per minute), starting from a temperature about 15-20°C below the approximate melting point.[5]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.[4]

Solubility Determination

The solubility of a compound provides insight into its polarity and potential solvent systems for reactions and purification.

Apparatus and Reagents:

-

Small test tubes

-

Vortex mixer or shaker

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.[6]

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.[7]

-

Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[6]

-

Observation: The sample is visually inspected to determine if it has completely dissolved. If the solid is no longer visible and the solution is clear, the compound is considered soluble.

-

Incremental Solvent Addition: If the compound does not dissolve, additional portions of the solvent can be added incrementally, with mixing after each addition, to determine the approximate solubility limit.[7]

-

Classification: The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by calculating the concentration.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a solid organic compound such as this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 2,2'-biphenyl-2,2'-diyldiacetonitrile | 3526-27-0 [chemnet.com]

- 3. This compound | 3526-27-0 [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-Depth Technical Guide: Characterization of CAS Number 3526-27-0 (Biphenyl-2,2'-diacetonitrile)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive characterization of the chemical compound associated with CAS number 3526-27-0. Authoritative chemical databases and suppliers identify this compound as Biphenyl-2,2'-diacetonitrile . This document summarizes its known chemical and physical properties, general synthetic approaches, and discusses its likely role as a chemical intermediate.

It is critical to note that initial searches for this CAS number may yield conflicting information, with some sources erroneously linking it to 3-Iodophenmetrazine. This guide is based on the verified identity of CAS 3526-27-0 as this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier catalogs and databases.

| Property | Value |

| CAS Number | 3526-27-0 |

| IUPAC Name | 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetonitrile |

| Synonyms | 2,2'-Bis(cyanomethyl)biphenyl |

| Molecular Formula | C₁₆H₁₂N₂ |

| Molecular Weight | 232.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 77-79 °C |

| Boiling Point | 468.1 ± 40.0 °C (Predicted) |

| Density | 1.121 ± 0.06 g/cm³ (Predicted) |

| Solubility | Information not readily available; likely soluble in organic solvents. |

| InChI Key | HUQBQMNLLVOXSZ-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

One of the most common and versatile methods for synthesizing biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction .[1] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. A general workflow for such a synthesis is depicted below.

General Experimental Workflow: Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and choice of catalyst, base, and solvent would need to be optimized for the synthesis of this compound.

Applications in Synthesis

While specific industrial or research applications for this compound are not widely documented, its structure suggests its primary utility is as a chemical intermediate or building block in organic synthesis. The two cyanomethyl groups are reactive handles that can be further elaborated. For instance, the nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, opening pathways to a variety of more complex molecules. Related biphenyl dinitriles are used in the synthesis of materials such as covalent organic frameworks (COFs) and thermally activated delayed fluorescence (TADF) emitters.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals no specific reported biological activity for this compound (CAS 3526-27-0). There are no studies detailing its interaction with biological targets, its mechanism of action, or its involvement in any signaling pathways.

The broader class of biphenyl derivatives, however, is known to encompass a wide range of biologically active compounds.[1] Depending on their substitution patterns, biphenyl-containing molecules have been investigated for numerous therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The parent biphenyl molecule itself has been used as a fungicide.[2]

Given the complete lack of data for this compound in biological contexts, it is reasonable to conclude that this compound is primarily of interest for its chemical properties and synthetic potential rather than for direct biological application.

Due to the absence of any reported biological activity, no signaling pathway diagrams or tables of quantitative biological data (e.g., IC₅₀, Kᵢ) can be provided.

Logical Relationship: Assessment of Biological Potential

Conclusion

This compound (CAS 3526-27-0) is a well-defined chemical entity with established physical and chemical properties. Its primary role appears to be that of a chemical intermediate in organic synthesis. There is currently no scientific evidence to suggest that this specific compound possesses any biological activity or is involved in any cellular signaling pathways. Therefore, its relevance to drug development professionals would likely be as a starting material or building block for the synthesis of more complex, potentially bioactive molecules. Further research would be required to explore any potential biological effects of this compound.

References

molecular formula C16H12N2 synthesis and properties

An In-depth Technical Guide on the Synthesis and Properties of C16H12N2 Isomers

Introduction

The molecular formula C16H12N2 represents a multitude of structural isomers, each possessing distinct chemical and physical properties that give rise to a wide array of applications. The arrangement of the sixteen carbon, twelve hydrogen, and two nitrogen atoms dictates the molecule's three-dimensional shape, reactivity, and biological interactions.[1][2][3] This diversity makes C16H12N2 a fertile ground for scientific exploration, with different isomers finding utility in fields ranging from materials science to pharmacology. In drug development, for instance, the specific stereochemistry of a molecule is critical, as different enantiomers can have vastly different biological activities and toxicities.[4][5][6]

This technical guide provides a comprehensive overview of three prominent and scientifically significant families of C16H12N2 isomers:

-

Dibenzodiazocines: Valued for their photoswitching capabilities.

-

Indolo[3,2-b]indoles: Recognized for their potential as organic semiconductors.

-

Indoloquinolines: A class of natural products, with a focus on Cryptolepine, which exhibits significant biological activity.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical pathways and mechanisms.

Dibenzodiazocines: Molecular Photoswitches

11,12-Dihydrodibenzo[c,g][7][8]diazocines are a class of photoswitches that present a viable alternative to the more common azobenzenes.[7] A key feature of these molecules is their inverted switching behavior, where the Z isomer is the ground state.[7] They have potential applications in pharmacology, biochemistry, and nanotechnology due to the ability to control their conformation with light.[9]

Synthesis of Dibenzodiazocines

A rapid and efficient two-step synthesis method starting from 2-nitrotoluenes has been developed, significantly accelerating access to this class of compounds.[7][10]

Experimental Protocol:

Step 1: Oxidative Coupling of 2-Nitrotoluenes The symmetric 2,2′-dinitrobibenzyls are prepared through oxidative coupling of the corresponding 2-nitrotoluenes.[9]

Step 2: Reductive Ring Closure The dibenzodiazocine is formed via a reductive ring closure of the 2,2′-dinitrobibenzyl intermediate using lithium tetrahydridoaluminate (LiAlH4).[10] This method is a significant improvement over previously reported syntheses, which often took several hours.[10] When the reaction is conducted at room temperature, it can be completed in as little as 20 minutes.[9]

A typical procedure involves the use of LiAlH4 at a high concentration (e.g., 2.4 mol L⁻¹) at 0 °C or room temperature, which can yield the desired product in up to 58% yield.[9]

Caption: A simplified workflow for the synthesis of dibenzodiazocines.

Properties of Dibenzodiazocines

The photochemical properties of dibenzodiazocines are central to their function as photoswitches. The thermodynamically stable configuration is the E state, which can be converted to the Z state upon irradiation.[9] The substituents on the aromatic rings can tune the photochemical properties.[10] For instance, halogenation in the meta position to the N=N moiety increases the stability of the excited state.[10]

| Property | Value | Reference |

| Isomer Ground State | Z isomer | [7] |

| Switching Behavior | Inverted compared to azobenzene | [7] |

| Thermal Stability of E State | Half-life in the range of seconds to hours | [9] |

| Effect of Protic Solvents | Less pronounced peak separation (e.g., in methanol) | [9] |

Indolo[3,2-b]indoles: Organic Semiconductors

Indolo[3,2-b]indoles are ladder-type π-conjugated compounds that are of interest as organic semiconductors for applications in organic field-effect transistors (OFETs).[11][12][13] These molecules are typically electron-rich and exhibit good thermal, chemical, and environmental stability.[14]

Synthesis of Indolo[3,2-b]indoles

A common and effective method for the synthesis of indolo[3,2-b]indoles is through a palladium-catalyzed double N-arylation strategy.[11]

Experimental Protocol:

A reaction mixture of 3-bromo-2-(2-bromophenyl)indole (1.0 equiv), aniline (0.90 equiv), Pd2(dba)3 (10 mol %), RuPhos (30 mol %), and NaOtBu (3.0 equiv) in xylene is heated at 120 °C for 20 hours.[11] This method allows for the construction of the fused heterocyclic system.

Caption: Palladium-catalyzed synthesis of indolo[3,2-b]indoles.

Properties of Indolo[3,2-b]indoles

The photophysical and electronic properties of indolo[3,2-b]indoles make them suitable for use in electronic devices. Their planar and rigid structure promotes self-organization into highly crystalline layered structures in solid films.[14]

| Property | Value | Reference |

| Absorption Maxima (λabs) | ~321 nm and ~260 nm | [11] |

| Emission Maxima (λem) | Varies with substitution | [11] |

| Quantum Yield (ΦF) | ~29% for the parent compound | [11] |

| FET Hole Mobility | Up to 0.2 cm² V⁻¹ s⁻¹ | [13][14] |

| FET On/Off Ratio | > 10⁶ | [13][14] |

Indoloquinolines: Biologically Active Natural Products

The indoloquinoline ring system is a key structural motif in many natural products with diverse biological activities.[15] A prominent example with the molecular formula C16H12N2 is Cryptolepine (5-methyl-5H-indolo[3,2-b]quinoline).[16] This alkaloid, isolated from the roots of Cryptolepis sanguinolenta, is used in traditional African medicine and has been shown to possess antihyperglycemic, antimalarial, and cytotoxic properties.[15][17][18][19]

Synthesis of Cryptolepine

Cryptolepine was first synthesized in 1906, even before its isolation from a natural source.[17] Various synthetic routes have since been developed.

Experimental Protocol (Example):

One synthetic approach involves the cyclization of an intermediate derived from 2-nitrophenylacetic acid. The self-condensation of 2-nitrophenylacetic acid with DCC provides a ketone, which upon selective reduction of the nitro groups, cyclizes to form an indole derivative. A final oxidative cyclization of the aniline moiety onto the indole completes the synthesis of the quindoline core, which can then be methylated to yield cryptolepine.

Caption: A generalized synthetic pathway to the quindoline scaffold.

Properties of Cryptolepine

Cryptolepine's biological activities are of significant interest to drug development professionals. Its planar tetracyclic structure allows it to intercalate with DNA, a property linked to its cytotoxic and antiplasmodial effects.[18][19]

| Property | Value | Reference |

| Physical Properties | ||

| Molecular Weight | 232.28 g/mol | [16] |

| Biological Activities | ||

| Antihyperglycemic | Lowers blood glucose in rodent models | [17] |

| Antiplasmodial | Active against chloroquine-sensitive and -resistant P. falciparum | [18] |

| Cytotoxicity | Exhibits cytotoxic properties, linked to DNA intercalation | [18] |

| Other Activities | Anti-inflammatory, antimicrobial, antidiabetic | [19] |

Mechanism of Action

The antimalarial activity of cryptolepine is believed to be multifactorial. It acts as a DNA intercalator, which can inhibit parasite replication.[18][19] Additionally, similar to the drug chloroquine, it is thought to inhibit the formation of β-hematin (hemozoin), a crucial process for the survival of the malaria parasite within red blood cells.[18]

Caption: The dual proposed antimalarial mechanism of action for Cryptolepine.

Conclusion

The molecular formula C16H12N2 encompasses a diverse range of isomers with significant and varied applications. This guide has explored three distinct classes: the photoswitchable dibenzodiazocines, the semiconducting indolo[3,2-b]indoles, and the biologically potent indoloquinoline, cryptolepine. The detailed examination of their synthesis and properties underscores the profound impact of molecular structure on function. For researchers, scientists, and drug development professionals, the continued exploration of these and other C16H12N2 isomers holds considerable promise for advancements in materials science, electronics, and medicine.

References

- 1. Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Studies on the Synthesizing Dibenzodiazocinediimine via Constructing an Eight-Membered Ring. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ossila.com [ossila.com]

- 15. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cryptolepine | C16H12N2 | CID 82143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and evaluation of cryptolepine analogues for their potential as new antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Theoretical Insights into the Conformational Landscape of Biphenyl-2,2'-diacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Conformational Plasticity of Biphenyls

The biphenyl scaffold is a prevalent motif in numerous biologically active molecules and functional materials. The rotational freedom around the central C-C single bond allows for a range of conformations, from planar to highly twisted. The equilibrium dihedral angle between the two phenyl rings is a delicate balance between two opposing forces:

-

Steric Hindrance: Repulsive forces between substituents at the ortho positions (2, 2', 6, and 6') favor a non-planar (twisted) conformation to minimize van der Waals strain.

-

Electronic Conjugation: The overlap of the π-orbitals of the two phenyl rings is maximized in a planar conformation, leading to stabilizing resonance energy.

In unsubstituted biphenyl, the compromise between these forces results in a modest dihedral angle of approximately 40-45° in the gas phase. However, the introduction of ortho substituents dramatically alters this landscape.

The Influence of Ortho Substituents: A Case for Biphenyl-2,2'-diacetonitrile

The cyanomethyl group (-CH₂CN) at the 2 and 2' positions of the biphenyl core is expected to be the primary determinant of the conformational preferences of this compound. To understand its impact, we must consider both its steric bulk and its electronic nature.

Steric Effects of the Cyanomethyl Group

Electronic Effects of the Cyanomethyl Group

The electronic influence of a substituent can be quantified by its Hammett constant (σ). For the cyanomethyl group, the Hammett constants are σm = 0.15 and σp = 0.17.[1] These positive values indicate that the cyanomethyl group is weakly electron-withdrawing. This is in contrast to the strongly electron-withdrawing nature of the cyano group itself.[2] The electron-withdrawing character of the cyanomethyl groups in this compound is expected to have a less pronounced effect on the rotational barrier compared to the dominant steric interactions.

Hypothesized Conformational Landscape of this compound

Based on the analysis of steric and electronic effects, the conformational landscape of this compound can be predicted.

Predicted Dihedral Angle

Due to the significant steric hindrance from the two ortho cyanomethyl groups, a planar or near-planar conformation is highly improbable. It is anticipated that the molecule will adopt a twisted conformation with a dihedral angle significantly larger than that of unsubstituted biphenyl. By analogy with other 2,2'-disubstituted biphenyls (see Table 1), the equilibrium dihedral angle is likely to be in the range of 60-90°.

Rotational Barrier

The energy barrier to rotation around the central C-C bond is expected to be substantial. The planar transition state, where the two cyanomethyl groups are in close proximity, will be energetically very unfavorable due to severe steric repulsion. This high rotational barrier may lead to the existence of stable, non-interconverting atropisomers at room temperature.

Comparative Data for 2,2'-Disubstituted Biphenyls

To provide a quantitative context for the predicted conformation of this compound, the following table summarizes the calculated or experimentally determined dihedral angles for various 2,2'-disubstituted biphenyls.

| Substituent (X) in 2,2'-di-X-biphenyl | Dihedral Angle (°) | Method |

| -H | ~42 | Gas-phase electron diffraction |

| -F | ~49 | Gas-phase electron diffraction |

| -Cl | ~70 | Gas-phase electron diffraction |

| -Br | ~75 | Gas-phase electron diffraction |

| -I | ~86 | Gas-phase electron diffraction |

| -CH₃ | ~70 | Gas-phase electron diffraction |

Table 1: Dihedral angles of selected 2,2'-disubstituted biphenyls.

Experimental and Computational Protocols for Conformational Analysis

A thorough theoretical investigation of this compound would involve the following computational chemistry protocols:

Computational Methods

-

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)) would be appropriate for geometry optimization and energy calculations. For higher accuracy in rotational barrier calculations, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) could be employed.

Conformational Search

-

Potential Energy Surface (PES) Scan: A relaxed PES scan should be performed by systematically varying the dihedral angle of the central C-C bond (from 0° to 180°) and calculating the energy at each step. This will identify the energy minima (stable conformers) and transition states (rotational barriers).

Experimental Validation

-

X-ray Crystallography: If a single crystal of this compound can be obtained, X-ray diffraction would provide the precise solid-state conformation, including the dihedral angle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about through-space proximity of protons on the two rings, which can be correlated with the solution-phase conformation.

Visualizing the Conformational Relationships

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound.

References

computational analysis of Biphenyl-2,2'-diacetonitrile electronic structure

An In-depth Technical Guide to the Computational Analysis of Biphenyl-2,2'-diacetonitrile's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Biphenyl and its derivatives are a significant class of organic compounds with applications ranging from pharmaceuticals to organic electronics. The electronic properties of these molecules are heavily influenced by the torsional angle (dihedral angle) between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho substituents and the π-conjugation across the inter-ring bond. In this compound, the presence of acetonitrile groups at the 2 and 2' positions introduces significant steric hindrance, which is expected to result in a large dihedral angle, thereby impacting its electronic structure.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for investigating the electronic properties of such molecules with high accuracy. This guide outlines the theoretical and practical aspects of performing a computational analysis of this compound.

Theoretical Background

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals (MOs). The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

For biphenyl derivatives, the degree of π-conjugation between the two phenyl rings directly affects the HOMO-LUMO gap. A more planar conformation allows for greater delocalization of π-electrons, which raises the HOMO energy and lowers the LUMO energy, resulting in a smaller energy gap. Conversely, a larger dihedral angle, caused by steric hindrance from ortho substituents, disrupts this conjugation, leading to a larger HOMO-LUMO gap.

Computational Methodology

A typical computational workflow for analyzing the electronic structure of this compound would involve the following steps:

Geometry Optimization

The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Theoretical Level: Density Functional Theory (DFT) is a common choice due to its balance of accuracy and computational cost. The B3LYP functional is a widely used hybrid functional.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) or a more extensive one like 6-311+G(d,p) is generally sufficient for organic molecules.

Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

Electronic Structure Analysis

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory and basis set to compute various electronic properties. This includes:

-

Molecular Orbital Analysis: Visualization and energy calculation of the HOMO, LUMO, and other frontier molecular orbitals.

-

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution, hybridization, and intramolecular interactions.

Excited State Analysis (Optional)

To understand the molecule's optical properties, such as its UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations can be performed. This allows for the calculation of excitation energies and oscillator strengths of electronic transitions.

Predicted Electronic Properties of this compound

Based on the principles of biphenyl chemistry and the expected steric hindrance from the 2,2'-diacetonitrile groups, the following quantitative data can be hypothesized for this compound.

| Property | Predicted Value (Illustrative) | Significance |

| Dihedral Angle (C1-C1'-C2'-C3') | ~60° - 80° | A large dihedral angle indicates significant steric hindrance and reduced π-conjugation between the phenyl rings. |

| HOMO Energy | -6.5 eV to -7.5 eV | Represents the energy of the highest energy electrons; related to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 eV to -2.0 eV | Represents the energy of the lowest energy empty orbital; related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 eV to 6.5 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.0 D to 5.0 D | A non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |

| First Excitation Energy (TD-DFT) | > 4.0 eV | Corresponds to the energy of the lowest energy electronic transition, suggesting absorption in the UV region of the electromagnetic spectrum. |

Visualizations

Computational Workflow

Methodological & Application

Application Notes and Protocols for the Synthesis of Biphenyl-2,2'-diacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of Biphenyl-2,2'-diacetonitrile, a valuable building block in medicinal chemistry and materials science. The protocol is based on a nucleophilic substitution reaction, a fundamental transformation in organic synthesis.

Introduction

This compound is a versatile intermediate featuring two nitrile functional groups on a biphenyl scaffold. This arrangement allows for further chemical modifications, making it a key component in the synthesis of more complex molecules, including ligands for catalysis and precursors for pharmacologically active compounds. The protocol detailed below describes a reliable method for its preparation from the commercially available 2,2'-bis(bromomethyl)biphenyl.

Reaction Scheme

The synthesis of this compound is achieved through a nucleophilic substitution reaction where the bromide ions in 2,2'-bis(bromomethyl)biphenyl are displaced by cyanide ions.

Scheme 1: Synthesis of this compound

2,2'-bis(bromomethyl)biphenyl + 2 NaCN → this compound + 2 NaBr

Quantitative Data Summary

The following table summarizes the key quantitative data for the experimental protocol.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 2,2'-bis(bromomethyl)biphenyl | 340.05[1] | 0.0294 | 1.0 | 10.0 g |

| Sodium Cyanide (NaCN) | 49.01 | 0.118 | 4.0 | 5.78 g |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | - | 150 mL |

Experimental Protocol

Materials and Equipment:

-

2,2'-bis(bromomethyl)biphenyl (99%)[1]

-

Sodium Cyanide (NaCN) (≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Ethyl Acetate (reagent grade)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Dropping funnel (optional)

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

-

Standard laboratory glassware

Safety Precautions:

-

Sodium Cyanide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. A cyanide antidote kit should be readily available. All glassware and waste contaminated with cyanide must be quenched with a bleach solution before disposal.

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 10.0 g (0.0294 mol) of 2,2'-bis(bromomethyl)biphenyl.[1]

-

Dissolution: Add 100 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the flask and stir the mixture at room temperature until the 2,2'-bis(bromomethyl)biphenyl is completely dissolved.

-

Addition of Sodium Cyanide: In a separate beaker, dissolve 5.78 g (0.118 mol, 4.0 equivalents) of sodium cyanide in 50 mL of DMSO. This may require gentle warming. Carefully add the sodium cyanide solution to the reaction flask. Alternatively, the solid sodium cyanide can be added portion-wise directly to the stirred solution of the biphenyl derivative.[2]

-

Reaction: Heat the reaction mixture to 90°C and maintain this temperature with stirring for 4-6 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 500 mL of ice-cold deionized water with stirring. A precipitate of the crude product should form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Biphenyl-2,2'-diacetonitrile via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a reliable route to substituted biphenyls under relatively mild conditions with high functional group tolerance.[1][2] This application note provides a detailed protocol for the synthesis of Biphenyl-2,2'-diacetonitrile, a valuable building block for the synthesis of more complex molecules, utilizing a palladium-catalyzed Suzuki-Miyaura coupling.

The synthesis involves the cross-coupling of an ortho-substituted aryl halide bearing a cyanomethyl group with a corresponding ortho-substituted arylboronic acid or ester. A common strategy involves the coupling of a 2-(cyanomethyl)phenylboronic acid derivative with a 2-halobenzyl cyanide. The use of boronic esters, such as pinacol esters, is often favored due to their enhanced stability compared to boronic acids.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling to synthesize this compound is depicted below. This reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

Caption: General reaction scheme for this compound synthesis.

Quantitative Data Summary

| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chlorobenzonitrile | p-Tolylboronic acid | Pd(OAc)₂ (not specified) | Not specified | Not specified | Not specified | 120 | Not specified | 93-95 | [1] |

| 2 | 4-Bromobenzonitrile | 4-Formylphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | up to 97 | [3] |

| 3 | 4-Bromobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 80-90 | 4-6 | High | [3] |

| 4 | o-Halobenzamides | 2-Methyl-1-naphthylboronic acid | Pd(OAc)₂ (5) | KenPhos (not specified) | Not specified | Not specified | RT | Not specified | >70 | [4] |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates and reaction scales. It is adapted from established procedures for the synthesis of substituted biphenyls via Suzuki-Miyaura coupling.[3][5]

Materials:

-

2-(Cyanomethyl)phenylboronic acid pinacol ester (1.2 equiv)

-

2-Bromobenzyl cyanide (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Condenser

-

Inert gas (Argon or Nitrogen) supply

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add 2-Bromobenzyl cyanide (1.0 equiv), 2-(cyanomethyl)phenylboronic acid pinacol ester (1.2 equiv), Palladium(II) Acetate (0.02 equiv), SPhos (0.04 equiv), and Potassium Phosphate (2.0 equiv).

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

-

Solvent Addition:

-

To the flask, add anhydrous toluene followed by degassed water (typically a 10:1 to 4:1 ratio of toluene to water). The mixture should be biphasic.

-

-

Reaction:

-

With vigorous stirring, heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A flowchart illustrating the experimental workflow for the synthesis.

References

Application Notes and Protocols for the Suzuki Coupling of 2-Halobenzylnitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic compounds.[1][2] This document provides a detailed method for the Suzuki coupling of 2-halobenzylnitriles, key intermediates in the synthesis of various biologically active molecules. The protocols and data presented herein are designed to guide researchers in optimizing reaction conditions for these specific substrates.

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzylnitrile.[1]

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) center, typically facilitated by a base.[1]

-

Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the palladium(0) catalyst.[1]

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction, especially with potentially challenging substrates like 2-halobenzylnitriles. The following table summarizes various reported conditions for the Suzuki coupling of 2-bromobenzonitrile, providing a comparative overview of different catalytic systems and their performance.

| 2-Halobenzylnitrile | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromobenzonitrile | Phenylboronic acid | Pd Nanoparticles (1) | - | K2CO3 | H2O/Isopropanol | 82 | 0.5 | 98 | [3][4] |

| 2-Bromobenzonitrile | p-Tolylboronic acid | Pd@MIL-101(Cr)-NH2 | - | K2CO3 | Toluene | 60 | 4 | High | [5] |

| 2-Bromobenzonitrile | Various arylboronic acids | Pd(OAc)2 (1-5) | SPhos | K3PO4 | Dioxane/H2O | 110 | - | High | [6] |

| 2-Chlorobenzonitrile | Arylboronic acid | Pd(OAc)2 (1-2) | SPhos | K3PO4 | Toluene or Dioxane | 80-110 | - | (Requires optimization) | [7] |

| 2-Chlorobenzonitrile | Arylboronic acid | PEPPSI-IPr (1-5) | - | K3PO4 | Dioxane | 80-110 | - | (Requires optimization) | [8] |

Note: Yields are representative and can vary based on the specific boronic acid partner and precise reaction conditions. For 2-chlorobenzonitriles, which are generally less reactive than their bromo- counterparts, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI catalysts) is often necessary to achieve good results.[7][8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki coupling of a 2-halobenzylnitrile with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.

Materials

-

2-Halobenzylnitrile (e.g., 2-bromobenzonitrile) (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a precatalyst like SPhos palladacycle) (1-5 mol%)

-

Ligand (if required, e.g., SPhos) (1.2-6 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure

-

Reaction Setup:

-

Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[8]

-

-

Solvent and Reagent Addition:

-

Through the septum, add the degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.[8]

-

If using a liquid catalyst or a stock solution, add it via syringe at this point.

-

-

Reaction:

-